
N'-(3-bromobenzyl)-N,N-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE is an organic compound that features a bromophenyl group attached to a dimethylaminoethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE typically involves the reaction of 3-bromobenzyl chloride with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for [(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as distillation or crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
[(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
[(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE can be compared with similar compounds such as:
[(3-CHLOROPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
[(3-FLUOROPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE: Contains a fluorine atom, which can affect the compound’s lipophilicity and metabolic stability.
[(3-IODOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE: The presence of an iodine atom can influence the compound’s reactivity and potential use in radiolabeling for imaging studies.
The uniqueness of [(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H17BrN2 |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H17BrN2/c1-14(2)7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3 |
InChI Key |
VATABOZSCSWGSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


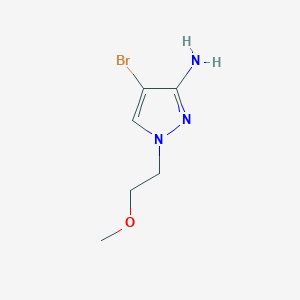

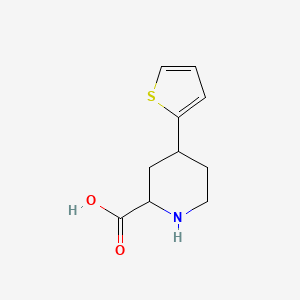
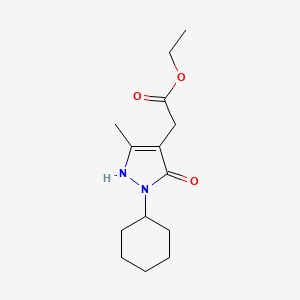
![2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13223550.png)
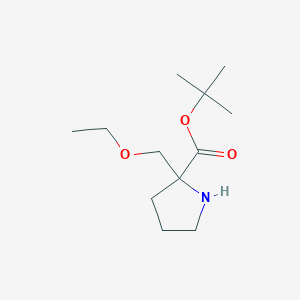
![2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13223563.png)
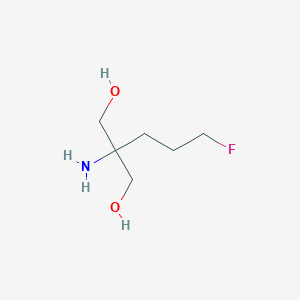
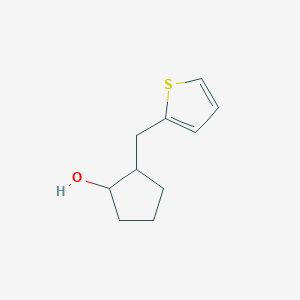
![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13223593.png)
![Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate](/img/structure/B13223599.png)
![1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13223612.png)
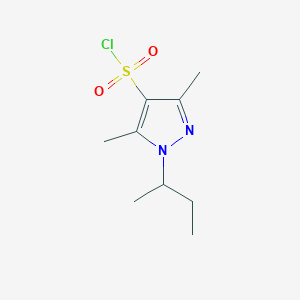
![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223622.png)
